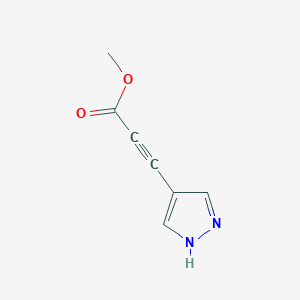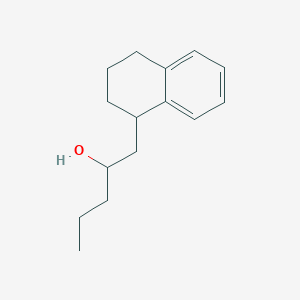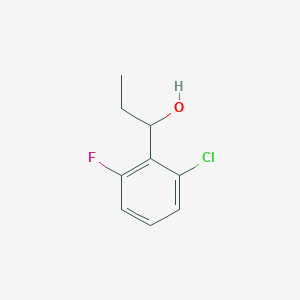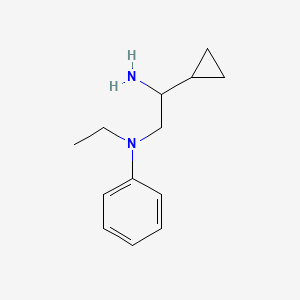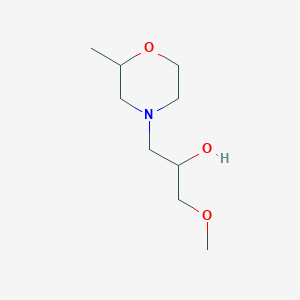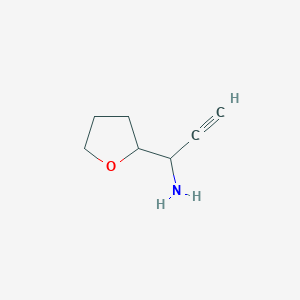
1-(四氢呋喃-2-基)丙-2-炔-1-胺
描述
1-(Oxolan-2-yl)prop-2-yn-1-amine is an organic compound with the molecular formula C7H11NO. It is a member of the propargylamine family, which is known for its versatile applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The compound features a tetrahydrofuran ring attached to a prop-2-yn-1-amine moiety, making it a unique structure with interesting chemical properties.
科学研究应用
1-(Oxolan-2-yl)prop-2-yn-1-amine has numerous applications in scientific research, including:
作用机制
Target of Action
Propargylamine derivatives, a class to which this compound belongs, are known to have many pharmaceutical and biological properties . For instance, some propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Mode of Action
It’s worth noting that in a visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
Propargylamine derivatives are known to inhibit monoamine oxidase (mao), particularly the mao-b isoform, which is responsible for neurodegenerative diseases like alzheimer’s disease .
Result of Action
Propargylamine derivatives are known to have neuroprotective effects, reducing oxidative stress, stabilizing mitochondrial membranes, and demonstrating neuro-restorative activities .
Action Environment
It’s worth noting that the compound’s storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.
生化分析
Biochemical Properties
1-(Oxolan-2-yl)prop-2-yn-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The interaction between 1-(Oxolan-2-yl)prop-2-yn-1-amine and monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of 1-(Oxolan-2-yl)prop-2-yn-1-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By inhibiting monoamine oxidase, 1-(Oxolan-2-yl)prop-2-yn-1-amine can alter the levels of neurotransmitters such as dopamine and serotonin, which are crucial for cell communication in the nervous system. This compound may also affect gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of 1-(Oxolan-2-yl)prop-2-yn-1-amine involves its binding interactions with biomolecules. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, 1-(Oxolan-2-yl)prop-2-yn-1-amine may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Oxolan-2-yl)prop-2-yn-1-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(Oxolan-2-yl)prop-2-yn-1-amine remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Oxolan-2-yl)prop-2-yn-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At high doses, 1-(Oxolan-2-yl)prop-2-yn-1-amine can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(Oxolan-2-yl)prop-2-yn-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are catalyzed by enzymes such as cytochrome P450. These metabolic pathways influence the compound’s bioavailability and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-(Oxolan-2-yl)prop-2-yn-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as neurotransmission and metabolism .
Subcellular Localization
1-(Oxolan-2-yl)prop-2-yn-1-amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for example, can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-(Oxolan-2-yl)prop-2-yn-1-amine is essential for elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
1-(Oxolan-2-yl)prop-2-yn-1-amine can be synthesized through several methods, including:
A3 Coupling Reaction: This method involves the reaction of an aldehyde, an alkyne, and an amine in the presence of a catalyst.
KA2 Coupling Reaction: This method involves the reaction of a ketone, an alkyne, and an amine.
Industrial Production Methods
Industrial production of 1-(Oxolan-2-yl)prop-2-yn-1-amine typically involves large-scale A3 or KA2 coupling reactions. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product. Solvent-free conditions are often preferred to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
1-(Oxolan-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
相似化合物的比较
1-(Oxolan-2-yl)prop-2-yn-1-amine can be compared with other propargylamines, such as:
属性
IUPAC Name |
1-(oxolan-2-yl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h1,6-7H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIYPZPVBJJGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CCCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495393-47-9 | |
| Record name | 1-(oxolan-2-yl)prop-2-yn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


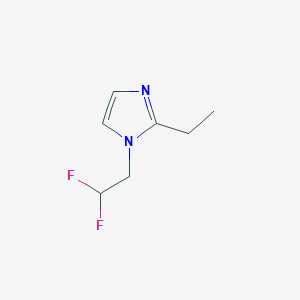

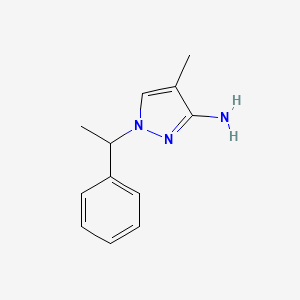
![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
![N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide](/img/structure/B1426839.png)
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)
